2-Tetradecenoic acid

Vue d'ensemble

Description

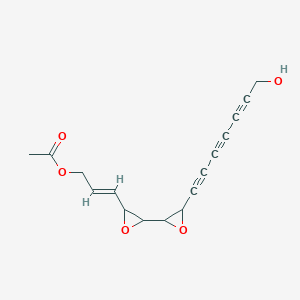

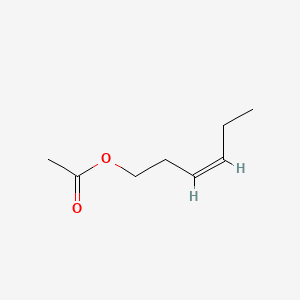

2-Tetradecenoic acid, also known as (2E)-2-Tetradecenoic acid, is a type of tetradecenoic acid having its double bond in the 2-position . It is a cis-2-unsaturated fatty acid . The molecular formula of this compound is C14H26O2 .

Synthesis Analysis

The synthesis of this compound is associated with the diffusible signal factor (DSF) family, which are cis-2-unsaturated fatty acids . DSF synthesis is completely dependent on RpfF, which has amino acid sequence relatedness to enoyl CoA hydratase and is partially dependent on RpfB, a long-chain fatty acyl CoA ligase .Molecular Structure Analysis

The molecular structure of this compound consists of a chain of 14 carbon atoms, with a double bond between the second and third carbon atoms from one end . The average mass of the molecule is 226.355 Da and the monoisotopic mass is 226.193283 Da .Applications De Recherche Scientifique

Biochemical Composition and Interaction

- Occurrence in Bacteria: 2-Tetradecenoic acid has been identified in the phospholipids of Escherichia coli, comprising about 15% of the total phospholipid unsaturated fatty acid (Batchelor & Cronan, 1973).

- Enzymatic Transformations: It undergoes enzymatic transformations in moths, such as the conversion of (Z)-11-tetradecenoic acid into (E,E)-10,12-tetradecadienoic acid, which is a part of sex pheromone biosynthesis (Rodríguez et al., 2002).

Microbial Utilization and Oxidation

- Microbial Metabolism: Pseudomonas aeruginosa can grow using 1-tetradecene as a carbon source, leading to the production of 13-tetradecenoic acid (Markovetz, Klug, & Forney, 1967).

Fatty Acid Composition in Natural Products

- Presence in Sperm Oil: It has been separated from sperm blubber oil, with studies on its composition and derivatives (Toyama & Tsuchiya, 1935).

- Synthesis for Pheromone Research: Tetradecenoic acid has been isolated from beef tallow and used for synthesizing compounds functioning as sex attractants in various insect species (El-Rabbat & Mangold, 1980).

- Human Depot Fat: It is found as one of the positional isomers of monounsaturated fatty acids in human adipose tissue (Jacob & Grimmer, 1968).

Mécanisme D'action

Safety and Hazards

The safety data sheet for Tetradecanoic acid, which is structurally similar to 2-Tetradecenoic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .

Propriétés

Numéro CAS |

26444-03-1 |

|---|---|

Formule moléculaire |

C14H26O2 |

Poids moléculaire |

226.35 g/mol |

Nom IUPAC |

tetradec-2-enoic acid |

InChI |

InChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h12-13H,2-11H2,1H3,(H,15,16) |

Clé InChI |

IBYFOBGPNPINBU-UHFFFAOYSA-N |

SMILES isomérique |

CCCCCCCCCCC/C=C/C(=O)O |

SMILES |

CCCCCCCCCCCC=CC(=O)O |

SMILES canonique |

CCCCCCCCCCCC=CC(=O)O |

| 39525-69-4 | |

Description physique |

Solid |

Synonymes |

2-tetradecenoic acid 2-tetradecenoic acid, (E)-isome |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(6-Aminopyridin-3-YL)-N-methyl-N-[(1-methyl-1H-indol-2-YL)methyl]acrylamide](/img/structure/B1240100.png)

![5,7-Dihydroxy-3-[(4-methoxyphenyl)methyl]-6,8-dimethyl-2,3-dihydrochromen-4-one](/img/structure/B1240102.png)

![[(3R,3aS,4R,6R,6aS,7R,8R,9bR)-6-acetyloxy-3,3a-dihydroxy-3,6,9-trimethyl-7-(3-methylbutanoyloxy)-8-[(Z)-2-methylbut-2-enoyl]oxy-2-oxo-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-4-yl] 2-methylbutanoate](/img/structure/B1240111.png)

![3-[(2S)-2-amino-2-carboxyethyl]-1H-indol-1-yl](/img/structure/B1240121.png)

![3-[(Z)-(1-methyl-5-nitroimidazol-2-yl)methylideneamino]-5-(morpholin-4-ylmethyl)-1,3-oxazolidin-2-one](/img/structure/B1240122.png)